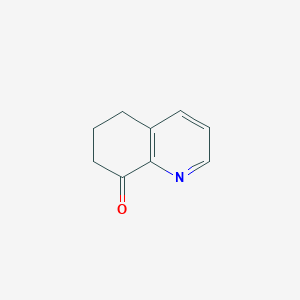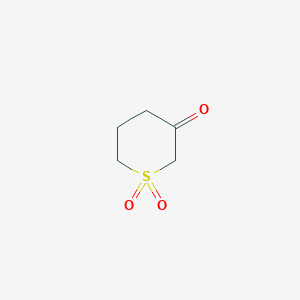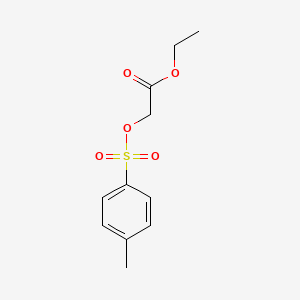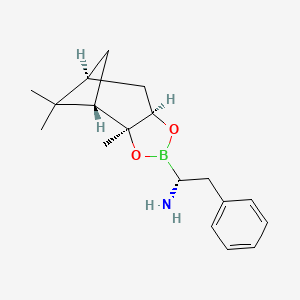
6,7-ジヒドロ-5H-キノリン-8-オン
概要
説明
6,7-ジヒドロ-5H-キノリン-8-オンは、分子式C9H9NOを持つ複素環式化合物です。
科学的研究の応用
6,7-ジヒドロ-5H-キノリン-8-オンは、いくつかの科学研究における応用があります。
作用機序
6,7-ジヒドロ-5H-キノリン-8-オンの作用機序には、トポイソメラーゼIIとの相互作用が含まれます。この酵素を阻害することにより、この化合物は一本鎖DNA切断の蓄積を誘導し、最終的には細胞死につながります。 この機序は、抗癌剤としての潜在的な用途において特に関連しています .
準備方法
合成ルートと反応条件
6,7-ジヒドロ-5H-キノリン-8-オンは、いくつかの方法で合成することができます。一般的な合成ルートの1つは、酸触媒の存在下、2-アミノベンジルアルコールとアセトンを環化することです。 反応は通常還流条件下で行われ、精製後、目的の生成物が得られます .
工業生産方法
工業的な設定では、6,7-ジヒドロ-5H-キノリン-8-オンの生産には、同様の環化方法を用いた大規模なバッチ反応が含まれる場合があります。 連続フローリアクターの使用は、プロセスの効率と収率を高めることができ、大規模生産に適しています .
化学反応の分析
反応の種類
6,7-ジヒドロ-5H-キノリン-8-オンは、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は、キノリン-8-オン誘導体に変換するために酸化することができます。
還元: 還元反応は、テトラヒドロキノリン誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
主な生成物
酸化: キノリン-8-オン誘導体。
還元: テトラヒドロキノリン誘導体。
置換: さまざまな置換キノリン誘導体.
類似化合物との比較
類似化合物
キノリン-8-オン: 類似の化学的性質を持つ密接に関連する化合物です。
テトラヒドロキノリン: 異なる反応性を示すキノリンの還元型です。
キノロン誘導体: 類似のコア構造を持つが、官能基が異なる化合物.
独自性
特性
IUPAC Name |
6,7-dihydro-5H-quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAKIQWNYAZUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471583 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56826-69-8 | |
| Record name | 6,7-dihydro-5H-quinolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-quinoline-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of 6,7-dihydro-5H-quinolin-8-one and how is it prepared?
A1: 6,7-dihydro-5H-quinolin-8-one serves as a valuable precursor for synthesizing more complex molecules. A novel two-step synthesis method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. This is followed by the reduction of the resulting oxime to produce 5,6,7,8-tetrahydroquinolin-8-ylamine. Hydrolysis of this oxime intermediate yields 6,7-dihydro-5H-quinolin-8-one. []
Q2: Are there any known catalytic applications of 6,7-dihydro-5H-quinolin-8-one derivatives?
A2: Yes, research indicates that bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, derived from 6,7-dihydro-5H-quinolin-8-one, exhibit promising catalytic activity in ethylene polymerization. When activated with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), these complexes demonstrate high activity, producing polyethylene with controlled molecular weight and narrow dispersity. []
Q3: Is there any structural information available for 6,7-dihydro-5H-quinolin-8-one or its derivatives?
A3: While the provided abstracts lack specific spectroscopic data for 6,7-dihydro-5H-quinolin-8-one, detailed structural characterization of its bis(imino) cobalt complexes, like [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2, is available. The molecular structures of complexes with varying Ar substituents (e.g., Ar = 2,6-Me2C6H3, 2,4,6-Me3C6H2) have been determined, revealing insights into their steric properties and the influence of substituents on the imino-carbon environments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)








